Malformin A - 11006-42-1

Malformin A

Catalog Number: EVT-10931165
CAS Number: 11006-42-1
Molecular Formula: C23H39N5O5S2
Molecular Weight: 529.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malformin is a cyclic peptide.
Malformin A is a natural product found in Aspergillus niger and Aspergillus tubingensis with data available.
Source and Classification

Malformin A is classified as a cyclic peptide and is derived from the natural product family of malformins, which includes several analogs with varying biological activities. The primary source of malformin A is the fungus Penicillium malforminum, known for producing various bioactive compounds. This classification places malformin A within the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play significant roles in ecological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of malformin A can be approached through various methods, including solid-phase peptide synthesis and liquid-phase synthesis techniques. One notable method involves the use of solid-phase synthesis, which allows for the rapid assembly of peptide sequences while minimizing side reactions.

In a typical synthesis route, the process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially through coupling reactions facilitated by activating agents such as O-benzotriazole-1-yl-N,N,N′,N′-tetramethyluroniumhexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt). The final cyclization step involves oxidative disulfide bond formation to create the cyclic structure of malformin A, followed by cleavage from the resin to yield the final product.

Molecular Structure Analysis

Structure and Data

Malformin A has a unique cyclic structure characterized by five amino acids forming a closed loop. The specific sequence and configuration of these amino acids are critical for its biological activity. The molecular formula for malformin A is C25H39N5O6SC_{25}H_{39}N_5O_6S, indicating the presence of sulfur in addition to carbon, hydrogen, nitrogen, and oxygen.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational properties and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Malformin A participates in various chemical reactions that are essential for its biological activity. One significant reaction involves its interaction with cellular membranes, leading to alterations in membrane permeability and subsequent effects on cellular processes.

Additionally, malformin A can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of its peptide bonds and loss of biological activity. Understanding these reactions is crucial for developing formulations that stabilize malformin A for agricultural or pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action of malformin A primarily revolves around its ability to inhibit cell division in plants by affecting microtubule dynamics. This action leads to abnormal growth patterns such as root curvature. Research indicates that malformin A binds to specific protein targets involved in cell division processes, disrupting normal function and leading to phytotoxic effects .

In addition to its effects on plants, there is ongoing research into potential applications in human health, particularly concerning its cytotoxic properties against certain cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Malformin A exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in non-polar solvents.
  • Melting Point: The melting point can vary slightly based on purity but is generally reported around 150-160°C.

Chemical properties include stability under neutral pH conditions but susceptibility to hydrolysis at extreme pH levels. Its reactivity profile makes it suitable for various applications where stability is required .

Applications

Scientific Uses

Malformin A's primary applications are found in agricultural science as a potential herbicide due to its phytotoxic effects on plant growth. Additionally, there is growing interest in exploring its cytotoxic properties for therapeutic applications in cancer treatment. Research continues into synthesizing analogs with improved efficacy and reduced toxicity profiles for both agricultural and medical uses.

Biosynthesis and Microbial Production of Malformin A

Fungal Sources and Strain-Specific Biosynthesis Pathways

Malformin A is primarily synthesized by filamentous fungi within the genus Aspergillus, with significant production observed in species of section Nigri. Strain-specific variations profoundly influence biosynthesis efficiency and metabolite profiles. For example, Aspergillus niger strain 56-39 produces Malformin A variants (A1, A2, A3, A4), while strain AN-1 generates Malformin C [2] [3]. Genomic analyses reveal that nonribosomal peptide synthetase (NRPS) gene clusters responsible for malformin biosynthesis exhibit high sequence divergence across strains, correlating with structural differences in the final metabolites [3] [7]. Notably, a 2018 comparative genomics study identified malformin-associated biosynthetic gene clusters in 18 Aspergillus strains, highlighting extensive evolutionary diversification within section Nigri [3] [7].

Role of Aspergillus niger in Malformin A Production

Aspergillus niger serves as the principal industrial source for Malformin A production due to its well-characterized physiology and genetic tractability. The fungus employs a dedicated NRPS for malformin assembly, independent of ribosomal protein synthesis. Key evidence comes from enzyme fraction studies, where disrupted Aspergillus niger cells synthesized radiolabeled malformin when supplied with constituent amino acids, even in the presence of protein synthesis inhibitors like puromycin or chloramphenicol [1]. This NRPS, encoded by the mfnA gene, exhibits a modular organization with adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains. The epimerization domain is critical for converting L-cysteine and L-leucine to their D-isomers during cyclic pentapeptide assembly—a structural hallmark of malformin A [3] [7].

Table 1: Enzymatic Requirements for Malformin A Biosynthesis in Aspergillus niger

ComponentRole in BiosynthesisExperimental Evidence
Adenosine triphosphateActivates amino acids for peptide bond formationSynthesis stimulated 3.5-fold with ATP addition [1]
Magnesium ionsCofactor for NRPS adenylation domains60% activity loss in Mg²⁺-deficient conditions [1]
Potassium ionsOptimizes enzyme conformation40% synthesis increase at 50 mM KCl [1]
Epimerization domainConverts L-amino acids to D-isomersGene deletion abolishes D-amino acid incorporation [3]

Fermentation Optimization for Enhanced Yield

Malformin A titers are significantly influenced by fermentation parameters. Solid-substrate fermentation enhances yield compared to submerged cultures, likely due to improved oxygen diffusion and substrate access. A 1977 study demonstrated that Aspergillus niger cultivated on wheat bran under 25°C for 12 days produced 15–20% higher Malformin C (structurally analogous to Malformin A) yields than liquid media [2]. Critical parameters include:

  • Carbon source: Complex polysaccharides (e.g., wheat bran) > glucose > sucrose
  • Aeration: Static conditions reduce yield by 50% versus aerated cultures
  • Temperature: Optimal range 24–26°C; yields drop 30% at 30°C
  • Duration: Peak production occurs at 10–14 days, coinciding with stationary phase [2] [3]

Table 2: Fermentation Conditions and Malformin A Yield in Aspergillus niger

Fermentation ParameterOptimal ConditionSuboptimal ConditionImpact on Yield
Substrate TypeWheat branSynthetic glucose medium20% increase
Temperature25°C30°C30% decrease
pH8.56.075% decrease
Duration12 days7 days40% decrease
AerationContinuousStatic50% decrease

Regulatory Mechanisms in Cyclic Pentapeptide Biosynthesis

Malformin A biosynthesis is regulated at enzymatic, genetic, and environmental levels:

  • Amino acid activation: The NRPS adenylation domain exhibits relaxed substrate specificity, activating both L- and D-forms of cysteine and leucine. This promiscuity allows precursor scavenging even when D-amino acids are limited [1].
  • Post-assembly modification: The disulfide bridge—critical for bioactivity—forms post-synthetically. Enzyme fractions incorporate cysteine (reduced form) rather than cystine, with disulfide linkage occurring spontaneously or via thiol oxidases [1].
  • pH dependence: Biosynthesis peaks at pH 8.5, aligning with optimal activity of thiol-disulfide exchange enzymes. Activity drops 75% at pH 6.0 [1].
  • Cluster regulation: The malformin gene cluster (mfnA-E) includes transcription factors responsive to nutrient depletion. Nitrogen limitation triggers a 4-fold upregulation of mfnA expression [3] [7].
  • Feedback inhibition: Malformin A suppresses its own NRPS upon accumulation, evidenced by 80% reduced incorporation of labeled amino acids in metabolite-rich media [1] [3].

Genomic analyses further reveal that malformin clusters reside in dynamic genomic regions prone to recombination, explaining strain-specific production variations. Uniseriate Aspergillus species (e.g., A. aculeatus) show 40% lower cluster conservation than biseriates (e.g., A. niger), correlating with their divergent metabolite profiles [3] [7].

Properties

CAS Number

11006-42-1

Product Name

Malformin A

IUPAC Name

4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone

Molecular Formula

C23H39N5O5S2

Molecular Weight

529.7 g/mol

InChI

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)

InChI Key

RNCGDQLZIATDOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O

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